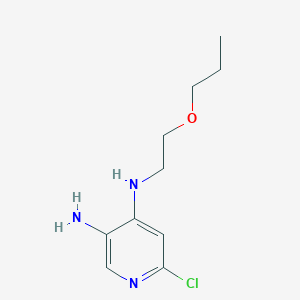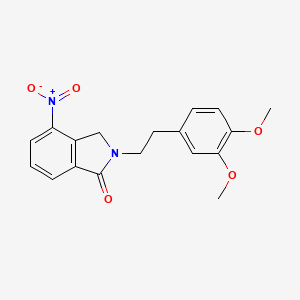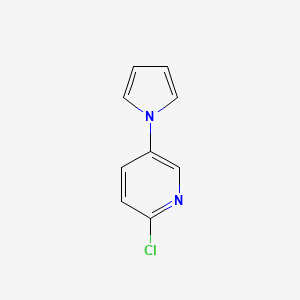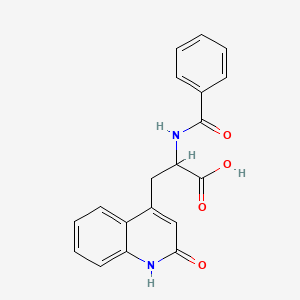
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine
Descripción general
Descripción
“6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine” is a chemical compound with the molecular formula C10H16ClN3O . It is used in various chemical reactions and has a molecular weight of 229.71.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a chlorine atom, and a propoxyethyl group . The exact structure can be determined using techniques like NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C10H16ClN3O), molecular weight (229.71), and potentially its melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- This compound is involved in cyclization processes, such as the transformation into 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides under certain nitration conditions (Smolyar & Vasilechko, 2010).
Materials Science and Engineering
- It is used in the synthesis of novel materials like polyimides, which have applications in areas requiring high thermal stability and mechanical properties. Such materials exhibit properties like high glass transition temperature, good solubility, and thermal stability (Wang et al., 2008).
Polymer Chemistry
- The compound finds application in the development of organosoluble polymers with specific characteristics like good solubility, thermal stability, and distinct optical properties. These polymers have potential uses in fields like electronics and materials engineering (Liaw, Wang, & Chang, 2007).
Nanotechnology
- In nanotechnology, it's involved in the creation of nanoporous polyimide films. These have applications in areas requiring materials with specific pore sizes and properties like thermal stability and low dielectric constant (Aram & Mehdipour‐Ataei, 2013).
Fluorescent Materials
- The compound is integral in synthesizing fluorescent materials, which can be used as chemosensors. These materials have applications in sensing technologies, benefiting from their response to external stimuli like protonation (Wang, Liou, & Liaw, 2008).
Propiedades
IUPAC Name |
6-chloro-4-N-(2-propoxyethyl)pyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-2-4-15-5-3-13-9-6-10(11)14-7-8(9)12/h6-7H,2-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYURYGLXWORMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=CC(=NC=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)
![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)

![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)





![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)